2-(Azepan-2-YL)cycloheptan-1-one
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Overview
Description
2-(Azepan-2-YL)cycloheptan-1-one is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol It is characterized by a cycloheptanone ring substituted with an azepane group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-YL)cycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with azepane in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-YL)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(Azepan-2-YL)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-YL)cycloheptan-1-one involves its interaction with specific molecular targets. The azepane group can interact with enzymes or receptors, modulating their activity. The cycloheptanone ring may also play a role in binding to target molecules, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A simpler analog without the azepane group.
Azepane: A cyclic amine without the cycloheptanone ring.
2-(Piperidin-2-YL)cycloheptan-1-one: A similar compound with a piperidine ring instead of an azepane ring.
Uniqueness
2-(Azepan-2-YL)cycloheptan-1-one is unique due to the combination of the cycloheptanone ring and the azepane group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H23NO |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-(azepan-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C13H23NO/c15-13-9-5-1-3-7-11(13)12-8-4-2-6-10-14-12/h11-12,14H,1-10H2 |
InChI Key |
CDMRJLQBUBFFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)C2CCCCCN2 |
Origin of Product |
United States |
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